molecular formula C12H13ClN2O B14871315 8-chloro-N-(2-methoxyethyl)quinolin-4-amine

8-chloro-N-(2-methoxyethyl)quinolin-4-amine

Cat. No.: B14871315
M. Wt: 236.70 g/mol
InChI Key: BLGRKRBYZXUSJC-UHFFFAOYSA-N
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Description

8-chloro-N-(2-methoxyethyl)quinolin-4-amine is a chemical compound with the molecular formula C12H13ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of 8-chloro-N-(2-methoxyethyl)quinolin-4-amine involves several steps. One common method includes the reaction of 8-chloroquinoline with 2-methoxyethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

8-chloro-N-(2-methoxyethyl)quinolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

8-chloro-N-(2-methoxyethyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-N-(2-methoxyethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In anticancer research, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

8-chloro-N-(2-methoxyethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

8-chloro-N-(2-methoxyethyl)quinolin-4-amine

InChI

InChI=1S/C12H13ClN2O/c1-16-8-7-14-11-5-6-15-12-9(11)3-2-4-10(12)13/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

BLGRKRBYZXUSJC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C=CC=C(C2=NC=C1)Cl

Origin of Product

United States

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